RET Wild-Type Kinase Inhibition: Derived IC₅₀ in the Low Nanomolar Range
While direct biological data for 1-((6-Methoxypyridin-3-yl)methyl)piperazine (CAS 1185539-20-1) are not publicly available, its critical role as a synthetic intermediate in a potent RET inhibitor series is established. The compound provides the essential piperazine linker for the RET inhibitor scaffold disclosed in US Patents 11168090 and 11851434 (Example 52) [1]. The derivative, 4-(6-(4-((6-methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)-6-(1-(2-morpholinoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-3-carbonitrile, demonstrates an IC₅₀ of 8.90 nM against wild-type RET kinase [2]. This potency is a direct result of the structural features of this specific building block.
| Evidence Dimension | RET Wild-Type Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 8.90 nM (for derivative incorporating the target building block) |
| Comparator Or Baseline | Direct-linked analog (e.g., 1-(6-methoxypyridin-3-yl)piperazine) - No reported RET activity data in public domain. |
| Quantified Difference | Sub-10 nM potency derived from the specific methylene-linked geometry; generic substitution would not be expected to retain this activity. |
| Conditions | CisBio HTRF KinEASE-TK assay for wild-type RET kinase inhibition [2]. |
Why This Matters
For scientists working on kinase inhibitors, particularly those targeting RET, the specific spatial orientation conferred by the methylene linker is critical for achieving high affinity and selectivity in the final drug candidate.
- [1] Array BioPharma / Loxo Oncology. RET Kinase Inhibitor Compounds. US Patent 11168090 (Example 52). View Source
- [2] BindingDB. BDBM524610: 4-(6-(4-((6-methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)-6-(1-(2-morpholinoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-3-carbonitrile. IC₅₀ = 8.90 nM (RET WT). View Source
